molecular formula C20H23N5O2 B2524180 (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 1904302-63-1

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2524180
CAS No.: 1904302-63-1
M. Wt: 365.437
InChI Key: PFWGWBFCODBEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid heterocyclic molecule featuring a pyrrolidine core substituted with a 3-methyl-1,2,4-oxadiazole ring and a phenyl group. The methanone bridge links this structure to a 1,3,5-trimethylpyrazole moiety. This architecture combines pharmacophores known for diverse bioactivities:

  • 1,2,4-Oxadiazoles are recognized for their metabolic stability and role in drug design, particularly in kinase inhibitors and anti-inflammatory agents .
  • Pyrazoles are prevalent in pharmaceuticals due to their hydrogen-bonding capacity and modulation of pharmacokinetic properties .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-12-18(13(2)24(4)22-12)20(26)25-10-16(15-8-6-5-7-9-15)17(11-25)19-21-14(3)23-27-19/h5-9,16-17H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWGWBFCODBEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a hybrid structure that combines elements of oxadiazole and pyrazole moieties. These structural features are known for their diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N6O2\text{C}_{19}\text{H}_{24}\text{N}_6\text{O}_2

Key Features:

  • Oxadiazole Ring: Known for its role in drug design due to its ability to interact with various biological targets.
  • Pyrazole Moiety: Often associated with anti-inflammatory and anticancer activities.

Anticancer Activity

The oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Research indicates that compounds containing oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the mechanism of action involving the inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC) , which are crucial for cancer cell proliferation and survival .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10.5HDAC Inhibition
Compound BHeLa (Cervical)15.2Thymidylate Synthase Inhibition
Target CompoundA549 (Lung)8.7Dual Inhibition of HDAC and Thymidylate Synthase

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. The presence of both oxadiazole and pyrazole rings enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli . The target compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound targets critical enzymes involved in DNA synthesis and repair.
  • Receptor Modulation: It may modulate receptor activity linked to cell signaling pathways important in cancer progression.
  • Oxidative Stress Induction: Increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s uniqueness lies in its fusion of oxadiazole and pyrazole motifs. Below is a comparative analysis with hypothetical analogs based on functional group relevance:

Compound Core Structure Key Modifications Reported Bioactivity
Target Compound Pyrrolidine-oxadiazole-pyrazole 3-Methyl oxadiazole, trimethylpyrazole Theoretical kinase inhibition
5-(4-Chlorophenyl)-1,2,4-oxadiazole derivatives 1,2,4-Oxadiazole Aryl substitutions Anti-inflammatory
1,5-Dimethylpyrazole-carboxamide Pyrazole Carboxamide linkage Insecticidal activity
Erastin (Ferroptosis inducer) Quinazolinone Sulfonamide group OSCC-selective ferroptosis

Key Observations:

  • Pyrazole Modifications : The trimethyl groups on the pyrazole could reduce metabolic degradation relative to simpler pyrazoles, extending half-life .

Pharmacological Potential

  • Cancer Therapeutics: Compounds like erastin, which induce ferroptosis in oral squamous cell carcinoma (OSCC), share targetable electrophilic features with oxadiazoles. The target compound’s oxadiazole moiety might similarly interact with redox pathways .
  • Agrochemical Applications: Pyrazole-containing insecticides (e.g., fipronil analogs) rely on substituent patterns for potency. The trimethylpyrazole group here may reduce non-target toxicity compared to halogenated variants .

Research Findings and Data Gaps

Bioactivity Hypotheses

  • Ferroptosis Induction : Analogous to erastin, the oxadiazole group could act as a electrophilic warhead, disrupting glutathione peroxidase 4 (GPX4) in OSCC cells .
  • Insecticidal Activity : The pyrazole moiety might inhibit acetylcholinesterase in pests, similar to C. gigantea extracts .

Limitations in Current Evidence

The provided evidence lacks direct data on this compound’s physicochemical properties (e.g., solubility, logP) or in vitro/in vivo efficacy. Future studies should prioritize:

  • Kinase Inhibition Assays : To validate theoretical targets.
  • Therapeutic Index Evaluation: Comparing cytotoxicity in OSCC vs. normal cells, leveraging platforms like 3D vascularized hydrogels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.